Methyl 4-{3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate
Description
Methyl 4-{3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is a synthetic small molecule characterized by a pyrrolidin-2,5-dione (succinimide) core substituted with a 4-hydroxypiperidinyl group bearing a 4-bromophenyl moiety and a methyl benzoate ester (Figure 1). The molecular formula is C24H25BrN2O5, with a molecular weight of 501.38 g/mol . Key physicochemical properties include a hydrogen bond donor count of 1 (from the hydroxyl group), hydrogen bond acceptors of 6, and an XLogP value of 2.9, indicating moderate lipophilicity .
Properties
IUPAC Name |
methyl 4-[3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-2,5-dioxopyrrolidin-1-yl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23BrN2O5/c1-31-22(29)15-2-8-18(9-3-15)26-20(27)14-19(21(26)28)25-12-10-23(30,11-13-25)16-4-6-17(24)7-5-16/h2-9,19,30H,10-14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWCXFNXCAXJQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC(CC3)(C4=CC=C(C=C4)Br)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
487.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-{3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, followed by their coupling under specific reaction conditions. For instance, the synthesis might involve the use of bromophenyl derivatives, piperidine, and benzoate esters under controlled conditions such as refluxing in organic solvents .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-{3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group.
Reduction: The bromophenyl group can be reduced to a phenyl group.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group would yield a ketone, while substitution of the bromine atom could yield various substituted derivatives .
Scientific Research Applications
Methyl 4-{3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-{3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate involves its interaction with specific molecular targets and pathways. For instance, the compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound belongs to a class of benzoate esters with heterocyclic substituents. Below is a comparative analysis with structurally related compounds from the evidence:
*Estimated based on structural similarity. †Quinoline nitrogen and carbonyl groups increase acceptors. ‡Calculated for C₂₈H₂₅BrN₄O₃. §Approximated from molecular formula in .
Key Differences
Core Heterocycles: The target compound’s succinimide-piperidine core contrasts with quinoline-piperazine (C2, ) or oxazolo-pyridine (Compound 16, ). The succinimide moiety introduces two ketone groups, enhancing polarity compared to the aromatic quinoline system in C2 .
Substituent Effects: The 4-hydroxypiperidinyl group in the target compound provides a hydrogen-bond donor absent in C2 and the ethyl analogue (). This could improve solubility or receptor affinity . Bromophenyl vs. Halogenated Analogues: C2 (4-bromo), C3 (4-chloro), and C4 (4-fluoro) in exhibit varying electronic and steric profiles. Bromine’s larger size and lower electronegativity may enhance hydrophobic interactions compared to chlorine or fluorine .
Ester Groups :
- The methyl benzoate in the target compound vs. ethyl benzoate () reduces molecular weight by ~14 g/mol, marginally lowering lipophilicity (XLogP difference: ~0.2). This could influence metabolic stability or membrane permeability .
Synthetic and Analytical Data: Compounds in were synthesized via piperazine-quinoline coupling and characterized by NMR/HRMS, suggesting similar analytical workflows could apply to the target compound . The absence of hydroxyl groups in C1–C7 simplifies their crystallization compared to the target compound’s polar 4-hydroxypiperidine .
Physicochemical and Pharmacokinetic Implications
- Lipophilicity : The target compound’s XLogP (2.9) is lower than C2 (~3.5), likely due to the hydroxyl group countering the bromophenyl’s hydrophobicity. This balance may optimize blood-brain barrier penetration for CNS targets .
Biological Activity
Methyl 4-{3-[4-(4-bromophenyl)-4-hydroxypiperidin-1-yl]-2,5-dioxopyrrolidin-1-yl}benzoate is a complex organic compound with potential biological activities that have garnered interest in the fields of medicinal chemistry and pharmacology. This article explores its synthesis, biological properties, mechanisms of action, and relevant research findings.
Overview of the Compound
The compound's structure features multiple functional groups, including a bromophenyl moiety, a hydroxypiperidine, and a dioxopyrrolidine. These structural components suggest potential interactions with various biological targets.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C23H23BrN2O5 |
| Molecular Weight | 463.34 g/mol |
| CAS Number | 20201-26-7 |
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Intermediates : Starting materials include bromophenyl derivatives and piperidine.
- Coupling Reactions : Intermediate compounds are coupled under controlled conditions, often involving refluxing in organic solvents.
- Purification : The final product is purified using techniques like chromatography and crystallization to achieve high yield and purity.
Antimicrobial Properties
Research has indicated that compounds similar to this compound exhibit antimicrobial activity. Studies have shown effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Activity
The compound has been investigated for its anticancer properties. Preliminary studies indicate that it may inhibit cell proliferation in certain cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. This has been attributed to its ability to interact with specific cellular targets involved in cancer progression .
The biological effects of this compound are believed to stem from its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for cellular metabolism or signal transduction pathways.
- Receptor Modulation : It could act as a modulator for specific receptors involved in neurotransmission or inflammation .
Study on Antimicrobial Activity
A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of the compound against Gram-positive and Gram-negative bacteria. Results showed significant inhibition zones compared to control groups, indicating potent activity against pathogens such as Staphylococcus aureus and Escherichia coli.
Study on Anticancer Effects
In vitro studies conducted on human cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. Flow cytometry analysis revealed an increase in sub-G1 phase cells, suggesting cell death via apoptosis pathways .
Q & A
Q. What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
The synthesis typically involves multi-step reactions, including:
- Nucleophilic substitution to introduce the 4-bromophenyl group onto the piperidine ring.
- Cyclocondensation to form the 2,5-dioxopyrrolidin-1-yl core under controlled anhydrous conditions .
- Esterification of the benzoic acid derivative using methanol and acid catalysis.
Q. Optimization strategies :
Q. Which spectroscopic techniques are most effective for characterizing structural features?
- 1H/13C NMR : Identify protons on the aromatic rings (δ 7.2–7.8 ppm for bromophenyl) and piperidine/pyrrolidine moieties (δ 3.0–4.5 ppm for N-CH2 groups) .
- IR Spectroscopy : Confirm carbonyl stretches (C=O at ~1700 cm⁻¹ for ester and diketopiperazine) and hydroxyl groups (broad O-H stretch at ~3400 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular weight (487.34 g/mol) and isotopic patterns from bromine (1:1 ratio for ⁷⁹Br/⁸¹Br) .
Q. How does the compound’s stability vary under different pH and temperature conditions?
- pH sensitivity : The hydroxypiperidine group may undergo dehydration under acidic conditions (pH < 4), while alkaline conditions (pH > 9) could hydrolyze the ester moiety .
- Thermal stability : Predicted decomposition at >150°C (based on analogous piperidine derivatives). Store at –20°C in inert atmospheres to prevent oxidation .
Advanced Research Questions
Q. What mechanistic insights exist regarding the role of the 4-bromophenyl group in reactivity and bioactivity?
Q. How can researchers resolve contradictions in reported bioactivity data across experimental models?
- Assay standardization : Use consistent cell lines (e.g., HEK293 for receptor binding) and control for solvent effects (DMSO concentrations ≤0.1%) .
- Dose-response validation : Perform parallel experiments with reference compounds (e.g., piperidine-based inhibitors) to calibrate activity thresholds .
Q. What in silico strategies predict pharmacokinetic properties and target binding affinities?
- Molecular docking : Use the compound’s 3D structure (PubChem CID) to simulate interactions with targets like G-protein-coupled receptors (GPCRs) or carbonic anhydrases .
- ADMET prediction : Calculate logP (predicted 2.8) and polar surface area (110 Ų) to assess blood-brain barrier permeability and metabolic stability .
Q. What experimental approaches elucidate structure-activity relationships (SAR) for the pyrrolidine-dione core?
Q. How can researchers address discrepancies in reported spectral data during characterization?
- Variable temperature NMR : Resolve overlapping signals by analyzing spectra at 25°C and 40°C .
- Cross-validate with XRD : Compare experimental IR stretches with theoretical spectra generated from crystallographic data .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
